molecular formula C17H16N2O3 B2951769 2-anilino-8-methoxy-4H-chromene-3-carboxamide CAS No. 1260951-20-9

2-anilino-8-methoxy-4H-chromene-3-carboxamide

Cat. No.: B2951769
CAS No.: 1260951-20-9
M. Wt: 296.326
InChI Key: BBKBTGKYELZCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-8-methoxy-4H-chromene-3-carboxamide is a synthetic small molecule based on the 4H-chromene scaffold, a heterocyclic structure of significant interest in medicinal chemistry for its diverse biological potential. The core chromene structure is recognized for its ability to interact with multiple cellular targets. This compound features a specific anilino (phenylamino) substituent at the 2-position and a methoxy group at the 8-position, which are strategically placed to modulate the molecule's electronic properties, lipophilicity, and binding interactions with biological targets. Chromene-3-carboxamide derivatives have demonstrated substantial research value in oncology. Compounds with this core structure have been investigated as potential inhibitors of critical biological targets such as the epidermal growth factor receptor (EGFR) . Inhibition of EGFR, which is often overexpressed in various cancers, represents a promising strategy for regulating uncontrolled cell proliferation and inducing apoptosis . The structural motif of a carboxamide group at the 3-position of the chromene ring is a key pharmacophoric feature that facilitates interaction with the adenine binding pocket of enzyme targets . Furthermore, the chromene scaffold itself is known to exhibit a cytotoxic effect on cancer cells by interfering with tubulin polymerization, leading to cell cycle arrest and caspase-dependent apoptosis . In neuroscience research, structurally related 3-carboxamido chromenes have shown promise as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for neurotransmitter metabolism . Structure-activity relationship (SAR) studies indicate that the nature of the substituent on the carboxamide nitrogen, such as the anilino group in this compound, is critical for this inhibitory activity and selectivity profile . The specific substitution pattern, including the methoxy group, can be explored to fine-tune potency and selectivity for specific research applications. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilino-8-methoxy-4H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-14-9-5-6-11-10-13(16(18)20)17(22-15(11)14)19-12-7-3-2-4-8-12/h2-9,19H,10H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKBTGKYELZCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C(C2)C(=O)N)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-anilino-8-methoxy-4H-chromene-3-carboxamide involves several steps. One common method includes the reaction of 8-methoxy-4H-chromen-3-one with aniline in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-anilino-8-methoxy-4H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a biochemical tool for studying protein interactions and cellular processes.

    Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, although further studies are needed to confirm its efficacy and safety.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-anilino-8-methoxy-4H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or proteins, thereby affecting various cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

The 4H-chromene core in the target compound distinguishes it from analogues like 2H-chromenes (e.g., 5-alkoxy-2H-chromen-8-amines from ) and benzo[f]chromenes (e.g., 8-(methyloxy)-3,3-bis[4-(methyloxy)phenyl]-3H-benzo[f]chromene from ). Core modifications influence ring strain, conjugation, and intermolecular interactions:

Compound Core Structure Key Features
2-Anilino-8-methoxy-4H-chromene-3-carboxamide 4H-chromene Planar structure with reduced steric hindrance at position 4
5-Alkoxy-2H-chromen-8-amines (10a–c) 2H-chromene Non-planar due to unsaturated C2–C3 bond; increased reactivity
8-Methoxy-benzo[f]chromene Benzo[f]chromene Fused aromatic system; enhanced lipophilicity and UV absorption

Substituent Analysis

Position 2:
  • Target compound: Anilino group (NH-C6H5) enables π-π stacking and hydrogen bonding.
Position 3:
  • Target compound : Carboxamide (-CONH2) enhances solubility and stability compared to esters (e.g., methyl carboxylates in ).
  • Analogues : Compounds like methyl 2-{...}benzothiophene-3-carboxylate () feature ester groups, which are less polar .
Position 8:
  • Target compound : Methoxy (-OCH3) provides electron-donating effects, stabilizing the chromene ring.
  • Analogues : 5-Alkoxy-2H-chromen-8-amines (10a–c) have amines (-NH2) at position 8, altering electronic profiles and reactivity .

Biological Activity

2-Anilino-8-methoxy-4H-chromene-3-carboxamide is a compound belonging to the chromene class, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its anticancer, antimicrobial, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound's structure features an aniline group attached to the chromene core, with a methoxy group at the 8-position and a carboxamide at the 3-position. The synthesis typically involves palladium-catalyzed reactions, allowing for various substitutions on the aromatic ring, which can influence biological activity.

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
PC3 (Prostate)20Tubulin destabilization
HCT116 (Colon)25G2/M phase cell cycle arrest

In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms such as caspase activation and tubulin destabilization, leading to cell cycle arrest in the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against multi-drug resistant bacteria, making it a candidate for further investigation in the field of infectious diseases.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could be effective against certain pathogenic bacteria, warranting further exploration into its potential as an antimicrobial agent .

Other Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of chromenes have been reported to possess various other biological activities, including:

  • Anticonvulsant : Some studies suggest potential anticonvulsant properties.
  • Antidiabetic : Certain analogs have shown promise in lowering blood glucose levels.
  • Anticholinesterase : Inhibition of acetylcholinesterase has been noted, which is relevant for Alzheimer's disease treatment .

Case Studies

  • Crolibulin™ Clinical Trials : A related chromene derivative was evaluated in clinical trials for its efficacy in treating aggressive solid tumors. The study demonstrated promising results in combination therapies .
  • Mechanistic Studies : Research involving molecular docking has elucidated interactions between chromene derivatives and target proteins involved in cancer pathways, highlighting their potential as targeted therapies .

Q & A

Q. What experimental designs minimize ecotoxicological risks during disposal?

  • Methodological Answer : Use OECD guidelines (e.g., Test No. 201: Algal Growth Inhibition) to assess acute toxicity. For chronic effects, apply life cycle assessment (LCA) with Daphnia magna. Degradation pathways are studied via LC-QTOF-MS to identify metabolites .

Comparative & Methodological Questions

Q. How does this compound compare to structurally similar chromene derivatives (e.g., 7-hydroxycoumarin)?

  • Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., replacing methoxy with hydroxy groups). Compare bioactivity via parallel assays and use QSAR models to quantify substituent effects. Molecular docking highlights differences in binding poses .

Q. What advanced statistical methods validate reproducibility in multi-lab studies?

  • Methodological Answer : Implement inter-laboratory reproducibility tests using Bland-Altman analysis. Apply mixed-effects models to account for lab-specific variables. Data harmonization tools (e.g., MetaLab) standardize protocols .

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